N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate
Overview
Description
N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate: is a chemical compound with the empirical formula C11H11F3N4O3 and a molecular weight of 304.23 g/mol . This compound is known for its unique structure, which includes a pyridine ring and an oxadiazole ring, making it a valuable building block in various chemical syntheses and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving a nitrile oxide and a nitrile compound.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction with a suitable pyridine derivative.
Methylation: The final step involves the methylation of the amine group using a methylating agent such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Halides, alkoxides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Scientific Research Applications
N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biochemical processes, modulating their activity and leading to specific biological effects.
Pathways Involved: It affects pathways related to signal transduction, gene expression, and metabolic regulation, contributing to its diverse range of applications in research and medicine.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine bis(trifluoroacetate)
- 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine trifluoroacetate
- N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine
Uniqueness
N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate is unique due to its specific combination of a pyridine ring and an oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine;2,2,2-trifluoroacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O.C2HF3O2/c1-10-6-8-12-9(13-14-8)7-4-2-3-5-11-7;3-2(4,5)1(6)7/h2-5,10H,6H2,1H3;(H,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFCGDLCPNGVPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=NO1)C2=CC=CC=N2.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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